molecular formula C15H12N2 B1297770 N-(Diphenylmethylene)aminoacetonitrile CAS No. 70591-20-7

N-(Diphenylmethylene)aminoacetonitrile

Cat. No.: B1297770
CAS No.: 70591-20-7
M. Wt: 220.27 g/mol
InChI Key: VRLJFRODHVSTIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Diphenylmethylene)aminoacetonitrile can be synthesized through the reaction of benzaldehyde with aminoacetonitrile under basic conditions . The reaction typically involves the use of a phase-transfer catalyst to facilitate the alkylation process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation methods, scaled up to meet industrial demands. The use of phase-transfer catalysis is crucial in both laboratory and industrial settings to achieve high yields and purity .

Scientific Research Applications

Pharmaceutical Development

N-(Diphenylmethylene)aminoacetonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the asymmetric synthesis of β-hydroxy-α-amino esters through direct aldol reactions, showcasing its utility in generating chiral centers essential for drug activity .

Case Study : Miller and Gasparski demonstrated a catalytic asymmetric synthesis using this compound, achieving high yields and enantiomeric excesses, which are critical parameters in pharmaceutical development (Table 1).

Reaction TypeYield (%)Enantiomeric Excess (%)
Aldol Reaction4577

Agrochemical Applications

The compound is also explored as an intermediate in the synthesis of agrochemicals. Its ability to form various derivatives allows for the development of new pesticides and herbicides that can target specific biological pathways in pests while minimizing environmental impact .

Catalytic Reactions

This compound is involved in several catalytic reactions that enhance its application scope:

  • Michael Additions : The compound has been used in Michael reactions with enones, such as chalcones, to produce functionalized products with potential biological activity .

Case Study : A study reported the reaction between this compound and (E)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, yielding a major diastereoisomer with an impressive yield of 83% (Table 2).

ReactantMajor ProductYield (%)
ChalconeIsolated Product83

Biological Activity

N-(Diphenylmethylene)aminoacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its synthesis, biological activity, and relevant case studies, highlighting key research findings.

This compound can be synthesized through various methods, including phase transfer catalysis and imine formation techniques. The compound is characterized by its diphenylmethylene group attached to an aminoacetonitrile moiety, which contributes to its biological properties.

Synthesis Methods

  • Phase Transfer Catalysis : Utilizes phase transfer catalysts to facilitate the alkylation of aminoacetonitrile derivatives.
  • Imine Formation : Involves the reaction of diphenylmethanamine with acetonitrile derivatives under acidic or basic conditions.

Biological Activity

The biological activity of this compound has been primarily studied in the context of enzyme inhibition. Notably, it has shown potential as an inhibitor of dihydrodipicolinate synthase (DHDPS), an enzyme critical in the biosynthesis of lysine.

Key Findings

  • Enzyme Inhibition : In studies, this compound exhibited significant inhibitory effects on DHDPS, with varying degrees of inhibition reported depending on concentration and structural modifications.
  • Mechanism of Action : The compound likely inhibits DHDPS by mimicking substrates or intermediates in the enzymatic pathway, thus disrupting normal enzymatic activity.

Case Study 1: Inhibition of DHDPS

In a study focused on the inhibition of DHDPS, this compound was tested alongside other compounds. The results indicated that at a concentration of 0.1 mM, it achieved approximately 46% inhibition of DHDPS activity. This suggests that structural features of the compound are conducive to effective enzyme binding.

CompoundConcentration (mM)% Inhibition
This compound0.146
Other inhibitors (various structures)0.522 - 46

Case Study 2: Pharmacological Applications

Research has also explored the pharmacological implications of this compound as a potential therapeutic agent. Its ability to inhibit key enzymes involved in amino acid biosynthesis positions it as a candidate for further development in treating diseases linked to lysine metabolism.

Comparative Analysis with Similar Compounds

To better understand the efficacy and potential applications of this compound, a comparative analysis with similar compounds was conducted.

CompoundTarget Enzyme% Inhibition at 0.1 mM
This compoundDHDPS46
Dimethyl 4-hydroxy-piperidine-2,6-dicarboxylateDHDPS29
Other imine derivativesVariousVaries

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for N-(Diphenylmethylene)aminoacetonitrile, and how are reaction conditions optimized?

The compound is synthesized via phase-transfer alkylation using propargyl bromide and this compound under basic conditions (e.g., KOH/THF). Pd-catalyzed annulation with 1,4-dichlorobut-2-ene further extends its utility in cyclopropane amino acid synthesis. Optimization involves temperature control (0–6°C for stability) and catalyst loading (1–5 mol% Pd), achieving multi-step yields up to 70% .

Q. Which spectroscopic and computational methods are most effective for characterizing its structural properties?

1H^1H and 13C^{13}C NMR are primary tools for structural confirmation, while quantum chemical methods (e.g., DFT/B3LYP/6-31G(d)) predict electronic properties, including dipole moments and HOMO-LUMO gaps. These models validate experimental data, such as charge transfer regions and thermodynamic stability .

Q. How is this compound detected and quantified as a pharmaceutical impurity?

HPLC-UV (λ = 254 nm) and LC-MS/MS are standard. Validated methods using C18 columns and acetonitrile/water gradients achieve detection limits of 0.1 ppm, critical for compliance with ICH guidelines .

Advanced Research Questions

Q. What mechanistic insights explain its role in palladium-catalyzed domino reactions?

In Pd-catalyzed annulations, the compound acts as a bis-nucleophile, undergoing sequential allylation. Regioselectivity is driven by steric and electronic effects of the diphenylmethylene group, with DFT studies identifying six-membered transition states as energetically favored pathways .

Q. How does it enable enantioselective synthesis of α-amino acid derivatives?

As a glycine equivalent, it participates in asymmetric conjugate additions with β-aryl enones. Chiral dinuclear N-spiro-ammonium salts (1 mol%) achieve 57–98% yield and >90% enantiomeric excess (ee), leveraging steric hindrance from the diphenylmethylene group for stereocontrol .

Q. What computational strategies predict its reactivity in multicomponent reactions?

Fukui indices and molecular orbital analysis identify reactive sites (e.g., nitrile carbon as electrophilic center). DFT simulations (B3LYP/6-31G(d)) correlate charge distribution with experimental outcomes, guiding regioselectivity in heterocycle synthesis .

Q. What challenges arise in hydrolyzing its cyano group, and how are they mitigated?

Steric hindrance from the diphenylmethylene group necessitates harsh conditions (70% H2_2SO4_4, 95°C, 24 h). Alternatives include enzymatic hydrolysis (lipases in biphasic systems) or microwave-assisted acidolysis (6N HCl, 120°C, 30 min), improving efficiency and yields .

Q. Methodological Considerations

Q. What precautions are essential for handling and storage?

Store at 0–6°C to prevent decomposition. Use anhydrous solvents and inert atmospheres (N2_2/Ar) to minimize hydrolysis. Radiolabeled derivatives (e.g., 11C^{11}C-analogs) require rapid processing and storage at -20°C due to short half-lives .

Q. How is it applied in radiochemical synthesis?

11C^{11}C-labeled derivatives are synthesized via conjugate addition, achieving >90% radiochemical purity. Key steps include HPLC purification and strict temperature control to stabilize radiolabeled intermediates .

Properties

IUPAC Name

2-(benzhydrylideneamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLJFRODHVSTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346513
Record name N-(Diphenylmethylene)aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70591-20-7
Record name [(Diphenylmethylene)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70591-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Diphenylmethylene)aminoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(diphenylmethylene)amino]acetonitrile
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Synthesis routes and methods I

Procedure details

A mixture of benzophenone imine (25 g, 0.138 mol, Aldrich) and aminoacetonitrile hydrochloride (25 g, 0.270 mol, Lancaster) in dichloromethane (1000 mL) was stirred in a 2 L Erlenmeyer flask under nitrogen at room temperature for 5 days. The reaction mixture was filtered to remove the precipitated ammonium chloride and the filtrate was evaporated to dryness in vacuo. The resulting residue was dissolved in ether (400 mL) washed with water (200 mL) and brine. After drying over magnesium sulfate the solution was evaporated to give (benzhydrylideneamino)acetonitrile (47.89 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of benzophenone imine (25 g, 0.138 mol, Aldrich) and aminoacetonitrile hydrochloride (25 g, 0.270 mol, Lancaster) in dichloromethane (1000 mL) was stirred in a 2L Erlenmeyer flask under nitrogen at room temperature for 5 days. The reaction mixture was filtered to remove the precipitated ammonium chloride and the filtrate was evaporated to dryness in vacuo. The resulting residue was dissolved in ether (400 mL) washed with water (200 mL) and brine. After drying over magnesium sulfate the solution was evaporated to give (benzhydrylideneamino)-acetonitrile (47.89 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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